1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid
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Overview
Description
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group with two methyl substituents, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
- 1-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexaneacetic acid
- 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexaneacetic acid
- 1-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexaneacetic acid
Uniqueness: 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .
Properties
CAS No. |
1157673-22-7 |
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Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[1-[2-(2,4-dimethylphenyl)-2-oxoethyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C18H24O3/c1-13-6-7-15(14(2)10-13)16(19)11-18(12-17(20)21)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,20,21) |
InChI Key |
JNJNJEGHGIOPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC2(CCCCC2)CC(=O)O)C |
Origin of Product |
United States |
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